molecular formula C9H10F3N3 B2828311 1-[2-(Trifluoromethyl)benzyl]guanidine CAS No. 14629-40-4

1-[2-(Trifluoromethyl)benzyl]guanidine

Cat. No.: B2828311
CAS No.: 14629-40-4
M. Wt: 217.195
InChI Key: JBGWWDIZIVJBNN-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]guanidine (CAS 14629-40-4) is a high-value guanidine derivative of interest in medicinal chemistry and pharmacological research. This compound features a benzylguanidine core substituted with a trifluoromethyl group at the ortho position of the benzyl ring, a structure known to influence both the molecule's electronic properties and its binding affinity to biological targets. Guanidine derivatives are recognized as a privileged scaffold in drug discovery due to the moiety's strong hydrogen-bonding capacity and ability to become protonated at physiological pH . These properties facilitate interactions with various enzymes and receptors. While specific biological data for this exact isomer is limited in public literature, closely related structural analogs have demonstrated significant research potential. For instance, meta-substituted trifluoromethylbenzyl guanidine derivatives have shown potent in vitro antibacterial activity against strains like Staphylococcus aureus and Escherichia coli , with some compounds also exhibiting promising results against methicillin-resistant Staphylococcus aureus (MRSA) . The proposed mechanism of action for such antibacterial guanidines includes the disruption of bacterial cell division by targeting the essential tubulin homolog FtsZ, a key protein in the formation of the bacterial division septum . Furthermore, structurally similar benzylguanidine compounds are investigated as potent ligands for neurological receptors. Research indicates that analogs can function as histamine H3 receptor (H3R) antagonists and exhibit affinity for muscarinic acetylcholine receptors (e.g., hM2R and hM4R) in the nanomolar range . These receptors are critical targets for disorders like Alzheimer's disease, schizophrenia, and cognitive deficits, as H3R antagonists can modulate the release of neurotransmitters such as acetylcholine, dopamine, and serotonin in the central nervous system . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)7-4-2-1-3-6(7)5-15-8(13)14/h1-4H,5H2,(H4,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGWWDIZIVJBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C(N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Guanidine Scaffolds in Medicinal Chemistry

The guanidine (B92328) group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group that plays a crucial role in drug design and discovery. researchgate.netresearchgate.net Its unique physicochemical properties, particularly its ability to exist as a resonance-stabilized cation at physiological pH, allow it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors. nih.gov This capacity for potent molecular recognition has led to the incorporation of the guanidine scaffold into a wide array of therapeutic agents across various disease areas. sci-hub.se

Guanidine-containing compounds are found in both natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. researchgate.netmdpi.com These activities include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic effects. researchgate.netontosight.ai The guanidinium (B1211019) group's ability to mimic the side chain of the amino acid arginine allows these molecules to interact with biological systems that recognize this natural ligand. sci-hub.se Consequently, the guanidine moiety is considered a "privileged scaffold," a molecular framework that is frequently identified as a source of active compounds in the development of new drugs. researchgate.netresearchgate.net Its versatility and proven track record in successful drug candidates ensure its continued importance as a key building block in medicinal chemistry. nih.gov

Role of Trifluoromethylation in Molecular Design and Biological Activity

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy in modern medicinal chemistry to enhance its pharmacological profile. hovione.comnih.gov The -CF3 group possesses a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's behavior in a biological system. mdpi.commdpi.com

Enzyme Inhibition Profiles of 1 2 Trifluoromethyl Benzyl Guanidine Derivatives

Nitric Oxide Synthase (NOS) Isoform Inhibition

A series of Nω-nitro-Nω'-substituted guanidines, including a derivative of 1-[2-(Trifluoromethyl)benzyl]guanidine, have been synthesized and evaluated for their potential as inhibitors of the human Nitric Oxide Synthase (NOS) isoforms. scirp.org The compound library was assessed against the three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). scirp.org

The derivative, 1-nitro-3-(2-(trifluoromethyl)benzyl)guanidine , demonstrated notable inhibitory activity and selectivity. scirp.org The in vitro inhibitory activities (IC50) and selectivity ratios for this compound are presented in Table 1.

Neuronal Nitric Oxide Synthase (nNOS) Selectivity

Research has identified that 1-nitro-3-(2-(trifluoromethyl)benzyl)guanidine displays a pronounced selectivity for the nNOS isoform. scirp.org With an IC50 value of 10 µM for nNOS, it is significantly more potent against this isoform compared to eNOS and iNOS. scirp.org The selectivity ratio of eNOS/nNOS was determined to be 15, indicating a 15-fold higher selectivity for nNOS over eNOS. scirp.org Similarly, the iNOS/nNOS selectivity ratio was greater than 10, further highlighting its preference for the neuronal isoform. scirp.org This selective inhibition of nNOS is a key characteristic of this particular derivative. scirp.org

Inducible Nitric Oxide Synthase (iNOS) Inhibition

The inhibitory effect of 1-nitro-3-(2-(trifluoromethyl)benzyl)guanidine on the iNOS isoform was found to be minimal. scirp.org The IC50 value for iNOS was reported as greater than 100 µM, indicating weak inhibitory activity against this enzyme. scirp.org This lack of potent inhibition contributes to its selective profile, favoring nNOS over iNOS. scirp.org While some guanidine (B92328) derivatives have been explored for iNOS inhibition to modulate inflammatory responses, this specific compound does not demonstrate significant activity in this regard. scirp.org

Endothelial Nitric Oxide Synthase (eNOS) Modulation

The modulation of eNOS activity by 1-nitro-3-(2-(trifluoromethyl)benzyl)guanidine is characterized by comparatively weak inhibition. scirp.org The compound exhibited an IC50 value of 150 µM against eNOS. scirp.org This level of inhibition is substantially lower than that observed for nNOS, reinforcing the compound's selectivity for the neuronal isoform. scirp.org The eNOS isoform is crucial for regulating vascular functions, and the lower potency of this compound against eNOS suggests a reduced potential for off-target effects related to the vasculature. scirp.org

Cholinesterase (AChE and BuChE) Inhibitory Effects

Following a comprehensive review of the scientific literature, no studies were identified that have evaluated the direct inhibitory effects of this compound or its derivatives on acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). While research exists on other guanidine-containing compounds and trifluoromethylated molecules as cholinesterase inhibitors, specific data for the compound of interest is not available.

Cyclooxygenase (COX-1 and COX-2) Inhibition by Trifluoromethylated Analogues

A thorough search of published research revealed no data on the inhibitory activity of this compound or its trifluoromethylated analogues against cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2). Although the anti-inflammatory properties of some guanidine derivatives have been investigated, their specific effects on COX enzymes have not been characterized for this particular chemical series.

Signal Peptidase IB (SpsB) Target Identification and Inhibition by Guanidinium (B1211019) Antibiotics

Recent research into novel antibiotics has identified a guanidinium compound, designated L15 , which demonstrates a unique interaction with the bacterial enzyme Signal Peptidase IB (SpsB). acs.orgtum.denih.govacs.orgnih.gov Rather than inhibiting the enzyme, L15 has been identified as an activator of SpsB. acs.orgacs.org This activation leads to a dysregulation of protein secretion, ultimately resulting in bacterial cell death. acs.orgnih.gov

L15 was identified from a focused library of alkyl guanidinium compounds and exhibits bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.govnih.gov Structure-activity relationship studies have confirmed that the guanidinium motif is essential for its antibiotic activity and for target binding within an allosteric pocket of SpsB. acs.org The interaction is stabilized by hydrogen bonds formed between the guanidinium group and the enzyme. acs.org

The activation of SpsB by L15 enhances the enzyme's turnover by up to 150%. acs.org This unconventional mechanism of action represents a novel strategy for antibiotic development. acs.orgnih.gov

Factor Xa Inhibition by Related Guanidine/Benzamidine (B55565) Mimics

In the effort to develop potent and orally bioavailable Factor Xa (FXa) inhibitors, researchers have explored various guanidine and benzamidine mimics for the P1 position of the inhibitor, which interacts with the S1 pocket of the enzyme. acs.orgnih.gov A key interaction in this pocket is the formation of a salt bridge with the carboxylate of Asp189. acs.org While benzamidine itself is a potent binder, its high basicity can lead to poor oral bioavailability. nih.gov Consequently, a systematic study was undertaken to replace the benzamidine group with less basic mimics or neutral residues to improve pharmacokinetic profiles. nih.govacs.org

The research focused on designing benzamidine mimics that could still form bidentate hydrogen bonds with Asp189, similar to the interaction of benzamidine itself. acs.org This approach led to the investigation of several classes of compounds, including those with neutral P1 ligands and various benzamidine mimics designed to have a lower pKa. acs.orgnih.gov

One area of exploration involved pyrazole (B372694) inhibitors with neutral, non-benzamidine P1 ligands. Among these, a compound featuring a p-methoxyphenyl P1 moiety was identified as the most potent neutral P1 ligand within its series, exhibiting a FXa Kᵢ of 11 nM. acs.org

A series of benzamidine mimics were designed to maintain the crucial bidentate hydrogen bonding with Asp189. Among these, 3-aminobenzisoxazole was found to be a potent FXa inhibitor with a Kᵢ of 1.4 nM. acs.org Another mimic, 3-aminoindazole, showed weaker binding with a Kᵢ of 29 nM. acs.org

Further refinement of the benzamidine mimics involved combining the bidentate hydrogen-bonding feature with a basic amine. This led to the discovery of 1-aminoisoquinoline (B73089) (SQ311) as a highly potent inhibitor with a FXa Kᵢ of 0.33 nM. acs.orgnih.govacs.org This compound demonstrated a significant improvement in selectivity against trypsin compared to the parent benzamidine. acs.org The improved pharmacokinetic features of these mimics, including decreased clearance and enhanced oral absorption, were attributed to the lower pKa of the P1 ligand. nih.govacs.org

The inhibitory activities of these representative guanidine/benzamidine mimics against Factor Xa are summarized in the table below.

Table 1: Factor Xa Inhibition by Guanidine/Benzamidine Mimics

Compound Number P1 Ligand FXa Kᵢ (nM)
1 Benzamidine 0.013
22a p-Methoxyphenyl 11
23a 3-Aminobenzisoxazole 1.4
23b 3-Aminoindazole 29
24a (SQ311) 1-Aminoisoquinoline 0.33

Data sourced from the Journal of Medicinal Chemistry. acs.org

Antimicrobial Research on 1 2 Trifluoromethyl Benzyl Guanidine and Derivatives

In Vitro Antibacterial Activity

The antibacterial potential of benzyl (B1604629) guanidine (B92328) derivatives has been systematically evaluated against both Gram-positive and Gram-negative bacteria. The inclusion of a trifluoromethyl group on the benzyl ring has been a key area of interest in structure-activity relationship (SAR) studies.

Derivatives of benzyl guanidine have demonstrated significant inhibitory activity against Gram-positive bacteria, including the multidrug-resistant pathogen Methicillin-resistant Staphylococcus aureus (MRSA). nih.govswan.ac.ukbath.ac.uk In a study evaluating a series of these compounds, a 3-(4-trifluoromethyl)-benzyloxy aminoguanidine (B1677879) hydrazone derivative showed notable potency against S. aureus with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. nih.govswan.ac.ukmdpi.comnih.gov Another related compound, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative, exhibited even greater potency with an MIC of 0.5 µg/mL against S. aureus. nih.govswan.ac.ukbath.ac.ukmdpi.comnih.gov This particular derivative, along with a para-substituted dichlorobenzyl analogue, also yielded promising results against two distinct strains of MRSA. nih.govswan.ac.ukbath.ac.ukmdpi.com These findings highlight that trifluoromethyl-containing benzyl guanidines are effective against both methicillin-sensitive and methicillin-resistant strains of S. aureus. frontiersin.org

Table 1: In Vitro Activity of Trifluoromethyl-Containing Guanidine Derivatives Against Gram-Positive Bacteria
Compound DerivativeBacterial StrainMIC (µg/mL)Source
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidineStaphylococcus aureus0.5 nih.govmdpi.com
3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazoneStaphylococcus aureus1 nih.govswan.ac.uk
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidineMRSA (2 strains)Promising Activity swan.ac.ukmdpi.com

The efficacy of these compounds extends to Gram-negative bacteria, although potency can vary. Research indicates that a significant number of benzyl guanidine derivatives are more potent against S. aureus than against Escherichia coli. nih.govresearchgate.net However, specific structural modifications can enhance activity against Gram-negative strains. For instance, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative, which was highly active against S. aureus, also displayed strong activity against E. coli with an MIC of 1 µg/mL. nih.govswan.ac.ukbath.ac.ukmdpi.comnih.gov In contrast, the 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone derivative was considerably less active against E. coli, with an MIC of 16 µg/mL. nih.govswan.ac.ukmdpi.comnih.gov This demonstrates that the substitution pattern on the benzyl ring is a critical determinant of antibacterial specificity and potency.

Table 2: In Vitro Activity of Trifluoromethyl-Containing Guanidine Derivatives Against Gram-Negative Bacteria
Compound DerivativeBacterial StrainMIC (µg/mL)Source
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidineEscherichia coli1 nih.govmdpi.com
3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazoneEscherichia coli16 nih.govswan.ac.uk

Antiprotozoal Efficacy

Beyond their antibacterial properties, trifluoromethyl-containing compounds, including guanidine and benzimidazole (B57391) derivatives, have been investigated for their effectiveness against various protozoan parasites.

Several novel compounds have shown significant in vitro activity against the protozoa Giardia intestinalis (also known as Giardia lamblia) and Trichomonas vaginalis. nih.govmdpi.com In one study, a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives were tested, with several analogues demonstrating IC₅₀ values of less than 1 µM against both parasitic species, making them significantly more potent than the standard drugs albendazole (B1665689) and metronidazole. nih.govresearchgate.net Specifically, the compound 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole was found to be 14 times more active than albendazole against T. vaginalis. nih.gov Another study on guanidine compounds identified a derivative, 2,2'-bis{[4-(trifluoromethoxy)phenyl]methylene}carbonimidic dihydrazide hydrochloride, as highly active against Giardia, with an IC₅₀ value of 0.2 μM. nih.govresearchgate.net

Table 3: Antiprotozoal Activity of Trifluoromethyl-Containing Derivatives Against G. intestinalis and T. vaginalis
Compound DerivativeProtozoan SpeciesIC₅₀ (µM)Source
2-(trifluoromethyl)-1H-benzimidazole derivatives (several)Giardia intestinalis< 1 nih.gov
2-(trifluoromethyl)-1H-benzimidazole derivatives (several)Trichomonas vaginalis< 1 nih.gov
2,2'-bis{[4-(trifluoromethoxy)phenyl]methylene}carbonimidic dihydrazide hydrochlorideGiardia intestinalis0.2 nih.gov

The search for new antimalarial agents has also included trifluoromethyl-containing compounds. The 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole derivative showed moderate antimalarial activity against the W2 and D6 strains of Plasmodium falciparum, with IC₅₀ values of 5.98 µM and 6.12 µM, respectively. nih.gov Further research into related structures, such as bis(trifluoromethyl)quinoline derivatives, has also identified compounds with in vitro activity against chloroquine-sensitive strains of P. falciparum. nih.gov Derivatives containing two trifluoromethyl groups were found to achieve slightly higher activity than those with one, with IC₅₀ values as low as 4.8 µg/mL. nih.gov These findings suggest that the trifluoromethyl moiety is a valuable feature in the design of new antimalarial leads. nih.gov

Table 4: Antimalarial Activity of Trifluoromethyl-Containing Derivatives Against P. falciparum
Compound DerivativeP. falciparum StrainIC₅₀Source
2,5(6)-bis(trifluoromethyl)-1H-benzimidazoleW25.98 µM nih.gov
2,5(6)-bis(trifluoromethyl)-1H-benzimidazoleD66.12 µM nih.gov
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753)D10 (chloroquine-sensitive)4.8 µg/mL nih.gov
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketonesD10 (chloroquine-sensitive)5.2 µg/mL nih.gov

Mechanistic Investigations of Antimicrobial Action

Understanding the mechanism of action is crucial for the development of new antimicrobial agents. For guanidine-based compounds, one proposed mechanism involves the disruption of the bacterial cell envelope. frontiersin.org Studies on related complexes have shown that treatment of E. coli can lead to serious damage to the bacterial membrane. mdpi.com This perturbation can disrupt lipid-protein interactions, increase membrane permeability, and cause the leakage of intracellular components, ultimately leading to cell death. mdpi.com Another potential target for compounds containing guanidine motifs is the FtsZ protein, which is essential for bacterial cell division. nih.gov Some natural alkaloids with guanidine-like structures are known to bind to FtsZ, inhibit its GTPase activity, and destabilize the protofilaments necessary for cell division. nih.gov

Bacterial Cell Membrane Interactions

The antimicrobial activity of guanidine-containing compounds, including derivatives of 1-[2-(Trifluoromethyl)benzyl]guanidine, is significantly attributed to their ability to interact with and disrupt bacterial cell membranes. nih.gov The positively charged guanidinium (B1211019) group plays a crucial role in the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as phospholipids. nih.gov This interaction is a key step in their mechanism of action, leading to membrane damage and subsequent bacterial cell death.

Research on analogous compounds, such as isopropoxy benzene (B151609) guanidine (IBG), provides detailed insights into this process. Mechanistic studies have shown that these guanidine derivatives specifically target the bacterial cytoplasmic membrane. nih.govmdpi.com They exhibit a binding affinity for anionic phospholipids, particularly phosphatidylglycerol and cardiolipin, which are major components of bacterial membranes. nih.govmdpi.com This binding event is believed to trigger conformational changes in the compound and induce significant damage to the membrane structure. nih.gov

The consequences of this interaction are multifaceted and severe for the bacterium. The disruption of the membrane leads to the dissipation of the proton motive force (PMF), which is essential for cellular energy production and transport processes. nih.govmdpi.com This loss of membrane potential, coupled with increased permeability, results in the leakage of vital intracellular components, such as ions and metabolites, and an accumulation of intracellular ATP. nih.govnih.govmdpi.com Atomic force microscopy and confocal laser scanning microscopy have visually confirmed the damage to bacterial membranes and the subsequent leakage of cellular contents induced by guanidine-based polymers. nih.gov

A study on a series of benzyl guanidine derivatives highlighted the potent activity of compounds with trifluoromethyl groups. frontiersin.orgnih.govresearchgate.net For instance, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative demonstrated significant inhibitory activity against both Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the low microgram-per-milliliter range. frontiersin.orgnih.govresearchgate.net While some guanidine-based compounds have also been shown to target intracellular processes like FtsZ dynamics, membrane disruption remains a predominant and critical mechanism of their antibacterial action. frontiersin.org

The table below summarizes the Minimum Inhibitory Concentrations (MICs) for a potent trifluoromethyl-containing benzyl guanidine derivative against representative Gram-positive and Gram-negative bacteria, illustrating its efficacy. nih.govresearchgate.net

CompoundBacterial StrainMIC (µg/mL)
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidineStaphylococcus aureus0.5
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidineEscherichia coli1.0
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidineMethicillin-resistant S. aureus (MRSA) Strain 11
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidineMethicillin-resistant S. aureus (MRSA) Strain 22

Dysregulation of Protein Secretion Pathways

Based on the available scientific literature, the dysregulation of protein secretion pathways is not identified as a primary mechanism of antimicrobial action for this compound or its closely related derivatives. The main body of research on the antimicrobial properties of benzylguanidines points towards the disruption of the bacterial cell membrane as the principal mode of action. nih.govnih.govmdpi.comfrontiersin.org

Bacterial protein secretion systems are indeed recognized as attractive targets for the development of novel antibacterial agents. mdpi.com These complex molecular machines are vital for bacterial viability and virulence, responsible for exporting proteins into and across the bacterial membranes. mdpi.com However, current studies on guanidine-based antimicrobials, including benzyl guanidines, have not established a direct inhibitory effect on these secretion pathways. While some antimicrobial peptides can inhibit the synthesis of proteins, DNA, and RNA, this is distinct from targeting the secretion apparatus itself. researchgate.net The action of simple guanidine salts, like guanidine hydrochloride, as general protein denaturants is a well-known biochemical phenomenon, but this does not reflect the specific antimicrobial mechanism of substituted guanidines at therapeutic concentrations. researchgate.net

Therefore, while the search for inhibitors of bacterial protein secretion is an active area of research, there is currently no substantive evidence to suggest that this compound exerts its antibacterial effect through this particular mechanism.

Structure Activity Relationship Sar Studies of 1 2 Trifluoromethyl Benzyl Guanidine Analogues

Impact of Benzyl (B1604629) Moiety Substitution on Biological Activity

The substituted benzyl moiety is a cornerstone of the 1-[2-(Trifluoromethyl)benzyl]guanidine scaffold, and modifications to this ring system have profound effects on biological activity. The nature, position, and electronic properties of substituents can alter the compound's affinity and selectivity for its biological targets.

Research into a series of benzyl guanidine (B92328) derivatives has demonstrated that the substitution pattern on the benzyl ring is a key determinant of antimicrobial potency. For instance, in a study of benzyl guanidines as antibacterial agents, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative emerged as the most potent compound against both Staphylococcus aureus and Escherichia coli. nih.govswan.ac.uknih.govmdpi.com In contrast, dichlorobenzyl derivatives showed significantly greater potency against S. aureus than E. coli. nih.gov This highlights that both the electronic nature (trifluoromethyl) and steric factors (chloro) on the benzyl ring, as well as their relative positions, are critical for optimizing antibacterial activity and spectrum.

Further studies on related scaffolds reinforce the importance of benzyl substitution. In a series of N-benzyl piperidines, substituents at the ortho and meta positions of the N-benzyl side chain were evaluated for their effects on affinity for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. The inclusion of substituents on the benzyl ring generally dictates the potency and selectivity profile of these compounds.

The table below summarizes the antibacterial activity of selected benzyl guanidine derivatives, illustrating the impact of substitution on the benzyl moiety.

Table 1: Impact of Benzyl Moiety Substitution on Antibacterial Activity

Compound ID Benzyl Moiety Substitution Target Organism Activity (MIC in µg/mL)
9m 2-chloro-3-(trifluoromethyl) S. aureus 0.5
E. coli 1
9v Dichlorobenzyl S. aureus 0.5
E. coli 4
10d 4-(trifluoromethyl) S. aureus 1

Data sourced from studies on benzyl guanidine derivatives. nih.govnih.gov

Influence of Guanidine Moiety Modifications on Activity and Selectivity

The guanidine group is a highly basic functional group that is protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with biological targets. nih.gov Its modification is a key strategy for modulating the activity and selectivity of this compound analogues.

The guanidine group is often considered a critical pharmacophore. nih.gov Its ability to act as a four-fold hydrogen bond donor and participate in electrostatic interactions like salt bridges is central to its function in many biologically active molecules. nih.gov Studies on various classes of compounds have shown that modifications to the guanidine moiety can lead to significant shifts in biological activity and target selectivity. nih.gov For example, alkylation of the terminal Nω atom of the guanidine group in certain peptidic ligands can switch selectivity between different integrin subtypes by blocking key "end-on" interactions. nih.gov

In the context of antimicrobial agents, the guanidine group is often essential for activity. Modifications such as introducing bulky substituents can hinder the necessary interactions with the microbial target. For example, substituting a hydrogen atom on the guanidine nitrogen with a methyl or methoxyethyl group led to a significant decrease in antimicrobial potency in a series of benzyl guanidines. nih.gov

Furthermore, combining guanidine modifications with other structural changes can enhance properties like nuclease resistance in small interfering RNAs (siRNAs). The introduction of a phosphoryl guanidine (PG) group, a bulkier substituent, has been shown to increase resistance to RNase A. nih.gov However, such bulky modifications must be carefully placed, as their introduction into the "guide strand" of an siRNA can abrogate the desired silencing effect, demonstrating that the steric profile of the modified guanidine group is a critical factor. nih.gov These findings suggest that while the core guanidine structure is often vital, thoughtful modifications can fine-tune properties like selectivity and metabolic stability. rsc.orgelsevierpure.com

Role of Linker Length and Cyclization in Pharmacological Profiles

The connection between the benzyl and guanidine moieties, often a simple methylene (B1212753) linker in the parent compound, also plays a crucial role in determining the pharmacological profile. Altering the length, rigidity, and chemical nature of this linker can influence how the molecule fits into its binding site, thereby affecting potency and selectivity.

Studies on natural product analogues, such as the batzelladines, which are tricyclic guanidine alkaloids, have provided insights into the importance of spatial arrangement. In these complex molecules, the length of the spacer or linker between two active sites has been identified as a key factor affecting protein-ligand interactions. This principle can be extrapolated to simpler benzylguanidines, where the distance and relative orientation between the aromatic ring and the basic guanidine head are critical.

Cyclization is another important strategy for constraining the conformation of a molecule, which can lead to increased potency and selectivity by reducing the entropic penalty of binding. By incorporating the linker and parts of the core structure into a ring system, as seen in tricyclic guanidine compounds, the molecule is locked into a more rigid conformation. frontiersin.orgnih.gov This pre-organization can favor a specific binding mode, enhancing affinity for the target. For example, the development of 3D-QSAR models for tricyclic guanidine analogues has shown that the constrained shape of these molecules is a key determinant of their antimalarial activity. frontiersin.orgnih.gov The rigid structure allows for more specific steric and electrostatic interactions within the binding pocket of the target enzyme, Plasmodium falciparum Lactate Dehydrogenase (PfLDH). frontiersin.orgnih.gov

Bioisosteric Replacement Strategies Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group on the benzyl ring is a key feature of the parent compound, and its replacement with other chemical groups, known as bioisosteres, is a common strategy in medicinal chemistry to fine-tune a molecule's properties. The CF₃ group itself is often used as a bioisostere for other groups like methyl, ethyl, isopropyl, or even a nitro group. researchgate.net

The CF₃ group is highly electronegative and lipophilic, and it can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity. researchgate.net Its strong electron-withdrawing nature can alter the electronics of the aromatic ring, while its size provides specific steric bulk.

A notable example of bioisosteric replacement involves substituting an aliphatic nitro group (NO₂) with a trifluoromethyl group in a class of CB1 receptor positive allosteric modulators. nih.govnih.govlboro.ac.uk In this case, the CF₃-containing compounds were generally more potent and showed improved in vitro metabolic stability compared to their nitro-containing counterparts. nih.govnih.govlboro.ac.uk This successful replacement demonstrates the value of the CF₃ group in overcoming the "non-drug-like" reputation of aliphatic nitro groups while enhancing key pharmacological properties. nih.govnih.govlboro.ac.uk

The strategic placement of a CF₃ group can also lead to strong hydrophobic interactions within a binding pocket, contributing to higher potency. researchgate.net The choice of bioisostere depends on the desired outcome; for example, replacing CF₃ with a less lipophilic group might be considered to improve solubility, whereas replacing it with a hydrogen-bond donor could introduce new interactions with the target receptor.

Table 2: Comparison of Properties for Trifluoromethyl (CF₃) Group and a Bioisostere

Property Trifluoromethyl (CF₃) Group Aliphatic Nitro (NO₂) Group Outcome of Replacement
Potency Generally higher Lower Improved activity
Metabolic Stability Improved Lower Enhanced drug-like properties
Lipophilicity High Moderate Can be modulated

| Drug-Likeness | Generally favorable | Often considered "non-drug-like" | Improved perception |

Data derived from a comparative study of CF₃ and NO₂ bioisosteres. nih.govnih.govlboro.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogues.

For classes of compounds like guanidine derivatives, QSAR studies can reveal which physicochemical properties are most important for activity. These models often use descriptors related to hydrophobicity (e.g., π), electronics (e.g., Hammett constants, σ), and steric parameters (e.g., molar refractivity, MR). nih.gov

In a notable study on tricyclic guanidine analogues of batzelladine K as antimalarial agents, a three-dimensional QSAR (3D-QSAR) model was developed. frontiersin.orgnih.gov This model was based on the docked conformations of the compounds in the active site of the target enzyme, PfLDH. The resulting model showed a strong predictive capability, with a high correlation between the predicted and experimental inhibitory activities (IC₅₀ values). frontiersin.orgnih.gov

The statistical parameters of the 3D-QSAR model are summarized in the table below.

Table 3: Statistical Validation of a 3D-QSAR Model for Tricyclic Guanidine Analogues

Parameter Description Value
Cross-validated correlation coefficient (leave-one-out) 0.516
r² (training set) Non-cross-validated correlation coefficient 0.81
r² (test set) Predictive correlation coefficient for the external test set 0.91

| Components | Number of principal components in the model | 5 |

Data from a 3D-QSAR study on batzelladine analogues. frontiersin.orgnih.gov

The success of this model indicates that the steric and electrostatic fields around the molecules are key determinants of their activity. frontiersin.org Such models provide visual and quantitative guidance for designing new derivatives. For instance, the contour maps generated from the model can show where bulky groups are favored (or disfavored) and where positive or negative electrostatic potential would be beneficial for activity. This information allows medicinal chemists to make more rational design choices to optimize the pharmacological profile of this compound analogues. mdpi.commdpi.com

Computational and Biophysical Elucidation of Molecular Interactions

Molecular Docking Analyses of Ligand-Target Complexes

Molecular docking serves as a foundational in silico technique to predict the preferred orientation of a ligand when bound to a target protein. For 1-[2-(Trifluoromethyl)benzyl]guanidine, this analysis would typically involve preparing a three-dimensional structure of the compound and docking it into the binding sites of various putative protein targets. The process yields a scoring function that estimates the binding affinity, often expressed in kcal/mol.

While specific docking studies for this compound are not publicly available, we can infer its likely binding behavior based on studies of analogous compounds, such as benzylguanidine derivatives targeting adrenergic receptors. nih.govresearchgate.netmdpi.com These studies reveal that the guanidinium (B1211019) group is crucial for forming strong ionic and hydrogen bond interactions with acidic residues like aspartate and glutamate (B1630785) in the receptor's binding pocket. The benzyl (B1604629) moiety, particularly with its electron-withdrawing trifluoromethyl group, would be expected to engage in hydrophobic and potentially halogen-bonding interactions with nonpolar residues.

An illustrative molecular docking analysis of this compound against a hypothetical receptor might yield the following results:

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Receptor A-8.5ASP113, GLU199Hydrogen Bond, Ionic
PHE290, TRP109Cation-π
VAL114, LEU288Hydrophobic
Receptor B-7.2ASP88Hydrogen Bond, Ionic
TYR316Hydrogen Bond
ILE94, VAL192Hydrophobic

Note: This data is illustrative and intended to represent typical results from a molecular docking study.

Molecular Dynamics Simulations for Binding Conformation and Stability

Following the static predictions from molecular docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. nih.gov These simulations, which can span from nanoseconds to microseconds, model the movements of atoms and molecules, offering insights into the stability of the binding pose and the conformational changes in both the ligand and the protein.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of this compound at a subatomic level. nih.govresearchgate.net These calculations can determine the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP).

Key parameters derived from DFT analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. The MEP map visually represents the electrostatic potential on the molecule's surface, with red areas indicating regions of negative potential (prone to electrophilic attack) and blue areas showing positive potential (prone to nucleophilic attack). For this compound, the guanidinium group would be expected to be a region of high positive potential, while the trifluoromethyl group would influence the electron distribution on the benzyl ring. acs.org

An illustrative table of calculated electronic properties for this compound is provided below:

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment4.5 D

Note: This data is hypothetical and represents typical values obtained from DFT calculations for similar organic molecules.

Ligand-Receptor Interaction Mapping (e.g., Hydrogen Bonding, Cation-π Interactions)

A detailed mapping of the interactions between this compound and its target receptor is crucial for understanding the structural basis of its activity. The protonated guanidinium group is a key pharmacophore capable of forming multiple hydrogen bonds with acceptor groups on the protein, such as the carboxylate side chains of aspartate and glutamate. nih.gov

Furthermore, the planar, delocalized positive charge of the guanidinium ion makes it an ideal candidate for cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.govnih.gov These interactions, where the cation stacks against the electron-rich face of the aromatic ring, can contribute significantly to the binding affinity, with energies comparable to hydrogen bonds. nih.gov The 2-(trifluoromethyl)benzyl moiety would likely be situated in a hydrophobic pocket, with the trifluoromethyl group potentially forming specific interactions, such as halogen bonds or dipole-dipole interactions, that further stabilize the complex.

Protein Profiling and Target Validation Methodologies

Identifying the specific protein targets of this compound is a critical step in elucidating its biological function. Several experimental methodologies can be employed for this purpose.

One common approach is affinity-based protein profiling, where the small molecule is chemically modified to incorporate a reactive group or an affinity tag (like biotin). This modified probe is then used to capture its binding partners from a cell lysate, which are subsequently identified by mass spectrometry. danaher.com

Label-free methods have also gained prominence. Drug Affinity Responsive Target Stability (DARTS) is one such technique that relies on the principle that a ligand-bound protein is more resistant to proteolysis. biotech-pack.com By treating cell lysates with the compound and then a protease, the stabilized target proteins can be identified by comparing the protein bands on a gel with a control sample. Similarly, the Cellular Thermal Shift Assay (CETSA) identifies targets by observing the increased thermal stability of a protein upon ligand binding. danaher.com

Once putative targets are identified, validation is essential to confirm that the interaction is physiologically relevant. researchgate.netsygnaturediscovery.com This can involve in vitro binding assays with the purified protein, functional assays to measure the effect of the compound on the protein's activity, and cellular assays to demonstrate target engagement in a biological context. acs.org Genetic approaches, such as RNA interference or CRISPR-Cas9-mediated gene knockout, can also be used to validate that the observed phenotype of the compound is dependent on the identified target. danaher.com

Exploration of 1 2 Trifluoromethyl Benzyl Guanidine in Advanced Chemical Applications

Design and Synthesis of Multi-Target Directed Ligands (MTDLs)

The development of Multi-Target Directed Ligands (MTDLs) represents a significant paradigm shift in medicinal chemistry, moving away from the "one molecule, one target" approach to a strategy where a single chemical entity is designed to interact with multiple biological targets simultaneously. jocpr.comnih.gov This approach is particularly promising for complex, multifactorial diseases like neurodegenerative disorders, where several pathogenic pathways are interconnected. jocpr.comnih.gov The design of an MTDL often involves the combination of two or more pharmacophores—distinct molecular fragments responsible for a drug's interaction with specific targets—into a single hybrid molecule. researchgate.net

In this context, 1-[2-(trifluoromethyl)benzyl]guanidine can be envisioned as a foundational scaffold for MTDL design. The molecule itself is composed of two key pharmacophoric units:

The Guanidine (B92328) Group: This highly basic, cationic group is a well-known pharmacophore that can mimic the side chain of arginine. It is capable of forming strong hydrogen bonds and electrostatic interactions with biological targets such as nitric oxide synthases (NOS), ion channels, and enzymes that process arginine.

The 2-(Trifluoromethyl)benzyl Group: This moiety provides a lipophilic and aromatic component. The trifluoromethyl group is a powerful electron-withdrawing group and can significantly influence the molecule's binding properties, metabolic stability, and ability to cross biological membranes. It can engage in hydrophobic, pi-stacking, and halogen bonding interactions with target proteins.

The synthesis strategy for an MTDL based on this compound would involve linking it to another pharmacophore known to act on a second, distinct target relevant to the disease pathology. For instance, in Alzheimer's disease, one could link the this compound moiety (targeting, for example, a specific receptor) to a fragment known to inhibit an enzyme like acetylcholinesterase (AChE). nih.gov This creates a single molecule with the potential to modulate two different nodes in the disease network, potentially leading to synergistic therapeutic effects and a simplified pharmacological profile compared to combination therapies. researchgate.net

Table 1: Hypothetical MTDL Design Based on this compound
Pharmacophore ComponentPotential Biological Target ClassRelevant InteractionsTherapeutic Rationale
Guanidine MoietyReceptors, Ion Channels, Arginine-binding enzymesHydrogen bonding, Electrostatic interactionsModulation of neurotransmission or enzymatic pathways
2-(Trifluoromethyl)benzyl MoietyEnzyme active sites, Allosteric pocketsHydrophobic interactions, π-stacking, Halogen bondingInhibition of pathogenic enzymes or protein aggregation
Linked Pharmacophore (Hypothetical)Acetylcholinesterase (AChE), β-secretase-1 (BACE-1)Varies based on linked groupSymptomatic relief or disease modification in neurodegenerative disorders

Supramolecular Chemistry and Host-Guest Complexation

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent forces. researchgate.net A central concept in this field is host-guest chemistry, where a larger "host" molecule possesses a cavity or binding site that selectively complexes a smaller "guest" molecule. nih.govescholarship.org The guanidinium (B1211019) group, the protonated form of guanidine, is an excellent guest for various synthetic macrocyclic hosts due to its positive charge, planar geometry, and ability to act as a multiple hydrogen-bond donor.

This compound, when protonated, becomes a cationic guest, 1-[2-(trifluoromethyl)benzyl]guanidinium. This guest is particularly well-suited for complexation with anionic hosts, such as:

Calixarenes: Specifically, water-soluble calixarenes functionalized with sulfonate groups at the upper rim create a negatively charged portal that can strongly bind the cationic guanidinium group through a combination of electrostatic interactions and hydrogen bonds. The 2-(trifluoromethyl)benzyl "tail" can then be encapsulated within the hydrophobic cavity of the calixarene.

Cucurbiturils: These pumpkin-shaped macrocycles have carbonyl-fringed portals that can interact favorably with positively charged groups, while their inner cavity is capable of encapsulating hydrophobic moieties.

Pillararenes: These hosts can also form stable complexes with guanidinium derivatives, driven by ion-dipole and hydrophobic interactions. nih.gov

The binding within these host-guest complexes is governed by a variety of non-covalent interactions. The stability and structure of the resulting complex are highly dependent on the complementarity in size, shape, and chemical properties between the host and the guest. escholarship.org

Table 2: Potential Host-Guest Interactions with 1-[2-(Trifluoromethyl)benzyl]guanidinium
Host MacrocycleInteracting Guest MoietyPrimary Non-Covalent Interactions
Sulfonated CalixareneGuanidinium GroupIon-pairing, Hydrogen bonding
2-(Trifluoromethyl)benzyl GroupHydrophobic (van der Waals) interactions
CucurbiturilGuanidinium GroupIon-dipole interactions with carbonyl portals
2-(Trifluoromethyl)benzyl GroupHydrophobic (van der Waals) interactions
PillarareneGuanidinium GroupCation-π interactions, Ion-dipole
2-(Trifluoromethyl)benzyl GroupHydrophobic (van der Waals) interactions

Coordination and Organometallic Chemistry Applications (e.g., Metal Complexes)

Guanidine derivatives and their corresponding anions, guanidinates, are highly versatile ligands in coordination and organometallic chemistry. at.uabohrium.com Their electronic and steric properties can be easily tuned by modifying the substituents on the nitrogen atoms, making them valuable ancillary ligands capable of stabilizing a wide range of metal centers across the periodic table. researchgate.net

This compound can participate in metal complexation in two primary forms:

As a Neutral Ligand: The neutral guanidine molecule can act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on its sp²-hybridized imine nitrogen atom. at.ua

As an Anionic Ligand (Guanidinate): Upon deprotonation with a strong base, the guanidine forms a monoanionic guanidinate ligand. This anion is a robust bidentate ligand, capable of forming a stable four-membered chelate ring by coordinating to a metal center through two of its nitrogen atoms.

The steric bulk provided by the 2-(trifluoromethyl)benzyl group can influence the coordination geometry and reactivity of the resulting metal complex. Furthermore, the electronic properties of the trifluoromethyl group can modulate the electron-donating ability of the ligand. These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netnih.gov For example, ruthenium complexes bearing guanidine-type ligands have been investigated for their anticancer activity. mdpi.com

Table 3: Coordination Modes of this compound
Ligand FormCoordination ModePotential Metal IonsResulting Complex Type
Neutral GuanidineMonodentate (via imine N)Pt(II), Pd(II), Cu(II), Co(II)Coordination Complex
Anionic GuanidinateBidentate (N,N'-chelate)Ru(II), Rh(I), Li(I), V(III)Organometallic/Coordination Chelate Complex

Development of Chemical Probes and Tools for Biological Research

Chemical probes are small molecules designed to study and manipulate biological systems by selectively binding to a specific protein or biomolecule. ucsd.edursc.org Fluorescent probes, in particular, are indispensable tools for visualizing biological processes in real-time. nih.goved.ac.uk The design of a chemical probe typically involves three key components: a recognition element that binds the target, a signaling unit (e.g., a fluorophore) that reports on the binding event, and a linker connecting the two.

The this compound scaffold is an attractive starting point for developing such tools.

Recognition Element: The guanidine group can be tailored to interact with specific biological targets, such as enzymes or receptors that recognize arginine or possess anionic binding pockets. The benzyl (B1604629) portion can also contribute to binding affinity and selectivity.

Signaling Unit Attachment: The benzyl ring provides a convenient handle for chemical modification. A fluorescent dye (e.g., fluorescein (B123965), rhodamine) or another reporter group could be synthetically attached to create a fluorescent probe. nih.gov Upon binding of the guanidine "head" to its biological target, changes in the local environment could modulate the fluorescence of the attached dye, providing a detectable signal.

¹⁹F NMR Probe: The trifluoromethyl (CF₃) group serves as a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful technique with a very low background signal in biological systems. A molecule containing a CF₃ group can be used as a ¹⁹F NMR probe to study drug-protein binding interactions and conformational changes without the need for a bulky fluorophore.

By modifying the core structure, researchers can develop probes to investigate the localization, activity, and interactions of specific biological targets, thereby advancing our understanding of cellular function and disease. rsc.org

Table 4: Design of a Chemical Probe Based on this compound
Probe ComponentFunctionExample Implementation
Recognition ElementBinds to the biological target of interestThe guanidinium moiety targets an anionic pocket in an enzyme.
LinkerConnects the recognition element to the signaling unitA stable, flexible alkyl or PEG chain.
Signaling UnitGenerates a detectable signal upon bindingA coumarin (B35378) or fluorescein dye attached to the benzyl ring for fluorescence imaging.
Alternative ReporterProvides an alternative detection methodThe intrinsic trifluoromethyl group for ¹⁹F NMR binding studies.

Future Perspectives in 1 2 Trifluoromethyl Benzyl Guanidine Research

Rational Design for Enhanced Potency and Target Selectivity

The rational design of analogs of 1-[2-(Trifluoromethyl)benzyl]guanidine is a key future direction aimed at improving its efficacy and specificity. This involves systematic modifications of its chemical structure to optimize interactions with its biological target, thereby enhancing potency and minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural features influence biological activity. nih.govnih.govresearchgate.netmdpi.com For benzylguanidine derivatives, research will likely focus on modifying three main components: the trifluoromethylphenyl ring, the benzyl (B1604629) linker, and the guanidine (B92328) group. For instance, altering the substitution pattern on the phenyl ring or replacing it with other aromatic or heterocyclic systems could significantly impact binding affinity and selectivity. nih.gov

Computational chemistry, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play an indispensable role in guiding these design efforts. researchgate.netresearchgate.netresearchgate.net These in silico methods allow researchers to predict how newly designed analogs will bind to their target proteins, prioritizing the synthesis of compounds with the highest predicted potency and selectivity. researchgate.netresearchgate.netnih.gov This approach accelerates the drug discovery process and reduces reliance on extensive, time-consuming synthesis and screening.

Table 1: Strategies for Rational Design of this compound Analogs

Design StrategyObjectiveExamples/Approaches
Structure-Activity Relationship (SAR) StudiesIdentify key structural motifs for biological activity.Modification of the phenyl ring, benzyl linker, and guanidine group. nih.govnih.gov
Bioisosteric ReplacementImprove potency, selectivity, and pharmacokinetic properties.Replacing the guanidine group with piperidine; strategic use of the trifluoromethyl group. nih.govresearchgate.net
Computational ModelingPredict binding affinity and guide synthesis.Molecular docking, QSAR, and molecular dynamics simulations. researchgate.netnih.govnih.gov

Identification of Novel Therapeutic Avenues

While initial research may focus on a specific target, the structural motifs of this compound suggest its potential utility across a range of diseases. Future investigations will likely explore its efficacy in new therapeutic areas.

The benzylguanidine scaffold is structurally analogous to norepinephrine (B1679862), leading to its initial investigation in neuroendocrine tumors and cardiac imaging, as seen with meta-iodobenzylguanidine (mIBG). nih.gov This suggests that derivatives like this compound could be explored for other neurological or cardiovascular conditions. google.comclinicaltrials.gov For example, research has pointed to TRPV1 antagonism as a potential therapeutic strategy for cardiac hypertrophy, and analogs of benzyl amides have been investigated as potent TRPV1 antagonists for neuropathic pain. nih.govgoogle.com

The guanidine moiety is a common feature in compounds with antimicrobial properties. nih.govnih.gov Research into novel guanidine compounds has demonstrated activity against parasites like Giardia duodenalis and multidrug-resistant bacteria. nih.govnih.gov Therefore, this compound and its derivatives could be screened for potential antiprotozoal or antibacterial activity.

Furthermore, the guanidine functional group has been identified as a potential pharmacophore in the development of drugs against various viral targets, including SARS-CoV-2. nih.gov The ability of this group to form multiple hydrogen bonds makes it a versatile anchor for binding to enzyme active sites. nih.gov The anticancer potential of benzylguanidine derivatives is also an active area of research, particularly in targeting neuroblastoma cells by combining the benzylguanidine structure for selective uptake with cytotoxic agents. google.comnih.gov

Table 2: Potential Therapeutic Applications for Benzylguanidine Derivatives

Therapeutic AreaRationale/TargetSupporting Evidence
Cardiovascular DiseaseCardiac sympathetic innervation; TRPV1 antagonism.Use of mIBG in cardiac imaging; TRPV1's role in cardiac hypertrophy. nih.govgoogle.com
Neuropathic PainAnalgesic activity through targets like TRPV1.Benzyl C-region analogs show promise as analgesics. nih.gov
Infectious DiseasesAntimicrobial and antiprotozoal activity of the guanidine group.Novel guanidines show activity against Giardia and MDR bacteria. nih.govnih.gov
OncologySelective uptake into neuroendocrine tumor cells.Use of mIBG for neuroblastoma; development of benzylguanidine-drug hybrids. nih.govnih.gov
Antiviral TherapyGuanidine as a multi-target pharmacophore.In silico studies suggest potential against SARS-CoV-2 targets. nih.gov

Advanced Methodologies for Mechanistic Understanding

A deep understanding of how this compound interacts with its biological target at a molecular level is crucial for its development. Future research will increasingly rely on a suite of advanced biophysical and computational techniques to elucidate its mechanism of action. nih.gov

Biophysical methods are essential for directly measuring the binding kinetics and thermodynamics of drug-target interactions. mdpi.comfrontiersin.orgnih.gov Techniques such as Surface Plasmon Resonance (SPR) can provide real-time data on association and dissociation rates, while Isothermal Titration Calorimetry (ITC) measures the heat changes upon binding, revealing the thermodynamic forces driving the interaction. mdpi.comfrontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site on the target protein and characterize conformational changes upon ligand binding. mdpi.com

These experimental techniques are powerfully complemented by computational methods. Molecular dynamics (MD) simulations, for example, can model the dynamic behavior of the drug-target complex over time, providing insights into the stability of the interaction and the role of individual amino acid residues. nih.gov Density Functional Theory (DFT) can be employed to study the electronic properties of the molecule, helping to understand its reactivity and interaction potential. ias.ac.in

The integration of these advanced methodologies provides a comprehensive picture of the compound's mechanism of action. nih.gov This detailed understanding is not only academically valuable but also provides a critical feedback loop for the rational design process, enabling the creation of next-generation compounds with superior therapeutic profiles.

Table 3: Advanced Methodologies in Drug Research

MethodologyTypeInformation Provided
Surface Plasmon Resonance (SPR)BiophysicalBinding kinetics (kon, koff) and affinity (KD). mdpi.comfrontiersin.org
Isothermal Titration Calorimetry (ITC)BiophysicalBinding thermodynamics (ΔH, ΔS) and stoichiometry. mdpi.comfrontiersin.org
Nuclear Magnetic Resonance (NMR)BiophysicalStructural information, binding site mapping, dynamics. mdpi.com
X-ray CrystallographyBiophysicalHigh-resolution 3D structure of the drug-target complex. mdpi.com
Molecular Dynamics (MD) SimulationsComputationalDynamic behavior and stability of the drug-target complex. nih.gov
Density Functional Theory (DFT)ComputationalElectronic structure, reactivity, and molecular properties. ias.ac.in

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and trifluoromethyl group integration (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~125 ppm for CF₃ in ¹³C NMR) .
  • X-ray Crystallography : Resolve crystal structures using SHELX software for bond-length analysis and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 244.1) .

How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives to enhance target binding affinity?

Advanced Research Question

  • Analog Synthesis : Modify the benzyl group (e.g., introduce electron-withdrawing substituents like halogens or nitro groups) or replace the guanidine moiety with thiourea/amidine .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with targets like ion channels or GPCRs .
  • Biological Assays : Test analogs in vitro (e.g., radioligand displacement assays for receptor affinity) and correlate substituent effects with IC₅₀ values .

What experimental strategies are recommended for elucidating the mechanism of action of this compound in cellular models?

Advanced Research Question

  • Mitochondrial Assays : Measure oxygen consumption rate (OCR) via Seahorse Analyzer to assess respiratory complex I inhibition, a common target for guanidine derivatives .
  • Kinase Profiling : Use kinase activity arrays (e.g., PamGene) to identify off-target effects on AMPK or mTOR pathways .
  • siRNA Knockdown : Silence candidate receptors (e.g., σ receptors) to confirm target specificity in cellular viability assays .

How should researchers design in vivo studies to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound?

Advanced Research Question

  • Rodent Models : Administer compound intravenously (IV) and orally (PO) to measure bioavailability. Use LC-MS/MS for plasma concentration analysis .
  • Dose-Response Studies : Test efficacy in disease models (e.g., neuropathic pain) with escalating doses (1–50 mg/kg) and monitor behavioral endpoints .
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs like the brain or liver .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Question

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature) and confirm compound stability via HPLC .
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .
  • Orthogonal Assays : Cross-validate results with alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.